Product packaging for Gitoxin 16-beta-acetate(Cat. No.:)

Gitoxin 16-beta-acetate

Cat. No.: B8672622
M. Wt: 823.0 g/mol
InChI Key: NEBPBFLVSYFRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories of Cardiac Glycoside Research and the Context of Gitoxin (B194528) Derivatives

The study of cardiac glycosides has a long and rich history, originating with the medicinal and toxicological use of plants. nih.gov For centuries, extracts from the foxglove plant (Digitalis genus) were used in traditional medicine to treat conditions like edema. nih.gov It wasn't until the late 18th and 19th centuries that the potent effects of these compounds on the heart were scientifically documented, leading to their adoption in medicine for treating heart failure and arrhythmias. nih.gov

The core of cardiac glycoside research lies in understanding their chemical structure, which consists of a steroid aglycone nucleus linked to one or more sugar molecules. ontosight.aiuni.edu Key compounds such as digoxin (B3395198) and digitoxin (B75463) were isolated from Digitalis lanata and Digitalis purpurea, respectively. nih.govuni.eduncats.io Gitoxin is another important cardiac glycoside found in these plants. ncats.io The primary mechanism of action for these molecules was identified as the inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump in cell membranes. nih.govontosight.ai

This discovery spurred extensive research into the structure-activity relationships (SAR) of cardiac glycosides. Scientists began to synthesize and study derivatives of the natural compounds to understand how specific structural features influence their biological activity. nih.gov This line of inquiry led to the creation of numerous gitoxin derivatives, aiming to enhance potency, selectivity, and to better understand the topology of the cardiac glycoside binding site on the Na+/K+-ATPase.

The Significance of Gitoxin 16-beta-acetate as a Distinct Research Compound

This compound stands out among cardiac glycoside derivatives due to the specific modification at the C16 position of its steroidal core. It is a derivative of gitoxigenin (B107731) (the aglycone of gitoxin) where the hydroxyl group at the 16-beta position is esterified with an acetate (B1210297) group. nih.gov This seemingly minor chemical alteration has a profound impact on its biological activity.

Research has demonstrated that the presence of the 16-beta-acetate group significantly enhances the compound's ability to inhibit the Na+/K+-ATPase enzyme. Compared to its parent compound, gitoxigenin, which is a relatively weak inhibitor, this compound shows a marked increase in potency. nih.gov Specifically, esterification at the C16 position with an acetate group was found to increase the Na+/K+-ATPase inhibitory activity by a factor of 9 to 12. nih.gov This suggests that the C16 position plays a critical role in the interaction with the enzyme, possibly by influencing the conformation of the lactone ring, which is crucial for binding, or by interacting with a separate binding pocket on the enzyme. nih.gov

This enhanced potency makes this compound a highly valuable research compound. Its ability to inhibit Na+/K+-ATPase more effectively than its natural precursor allows for more precise studies of the enzyme's function and the physiological consequences of its inhibition. It serves as a specific and powerful chemical tool for probing the structure and function of the Na+/K+-ATPase receptor site. nih.gov

Overview of Contemporary Research Paradigms and Unaddressed Inquiries

In modern chemical biology, there is a strong emphasis on the development and use of chemical probes—small molecules with high potency and selectivity—to explore the roles of specific proteins in cellular and organismal biology. nih.gov This approach allows for the rapid and reversible modulation of protein function, offering advantages over genetic methods. nih.gov this compound fits perfectly within this paradigm, serving as a potent probe for the Na+/K+-ATPase. The focus has shifted from solely developing these compounds as therapeutics to utilizing them as tools to answer fundamental biological questions. nih.govnih.gov

Despite decades of research, several questions regarding this compound and related compounds remain. While Na+/K+-ATPase is its primary target, the full extent of its off-target effects and the complete downstream signaling consequences of its binding are not fully elucidated. The potential for cardiac glycosides to selectively target different isoforms of the Na+/K+-ATPase α-subunit is an area of active investigation. acs.org

Furthermore, the promising anticancer activity of cardiac glycosides, including gitoxigenin derivatives, opens up new avenues of research. biocrick.comus.es The precise mechanisms by which these compounds induce apoptosis in cancer cells are still being explored. us.es Unaddressed inquiries therefore include determining the full spectrum of cellular activities of this compound, its potential selectivity for different enzyme isoforms, and a deeper exploration of its potential applications in fields beyond cardiology, such as oncology.

Detailed Research Findings

Table 1: Comparative Na+/K+-ATPase Inhibitory Activity of Gitoxigenin Derivatives

The following table summarizes data from a study that synthesized and evaluated a series of gitoxigenin C16 esters to determine their effect on Na+/K+-ATPase inhibitory activity. The data highlights the significant increase in potency conferred by esterification at the 16-beta position.

CompoundC16-SubstituentRelative Increase in Activity (Compared to Gitoxigenin)
Gitoxigenin-OH1x (Baseline)
Gitoxigenin 16-beta-acetate-OCOCH₃9-12x
Gitoxigenin 16-beta-formate-OCHO~30x
Gitoxigenin 16-beta-methoxycarbonate-OCOOCH₃~0.33x (Decrease)
Data sourced from a 1986 study published in the Journal of Medicinal Chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H66O15 B8672622 Gitoxin 16-beta-acetate

Properties

Molecular Formula

C43H66O15

Molecular Weight

823.0 g/mol

IUPAC Name

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C43H66O15/c1-20-38(49)29(45)15-35(52-20)57-40-22(3)54-36(17-31(40)47)58-39-21(2)53-34(16-30(39)46)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3

InChI Key

NEBPBFLVSYFRQE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O

Origin of Product

United States

Origin, Biosynthesis, and Biotransformation Pathways

Natural Occurrence and Precursor Identification in Botanical Sources (e.g., Digitalis lanata)

Gitoxin (B194528) 16-beta-acetate and its related compounds are primarily found in plants of the Digitalis genus, most notably Digitalis lanata (the woolly foxglove). nih.govjuniperpublishers.com This plant is a significant industrial source for various medicinal cardiac glycosides. juniperpublishers.com The biosynthesis of these compounds occurs in the leaves and follows a specific pathway starting from primary glycosides, which are the forms naturally stored in the plant tissue.

The direct precursors to gitoxin, the parent compound of Gitoxin 16-beta-acetate, are the lanatosides. Specifically, Lanatoside B, a primary glycoside, is converted into gitoxin through a series of enzymatic steps that typically occur after harvesting or during extraction processes. researchgate.net This conversion involves the removal of a glucose molecule and an acetyl group from the sugar chain of Lanatoside B. researchgate.net

Table 1: Key Precursors in the Gitoxin Biosynthetic Pathway in Digitalis lanata
Precursor NameClassificationRole in Pathway
Lanatoside BPrimary GlycosideInitial stored form in the plant; converted to Gitoxin.
Purpurea glycoside BSecondary GlycosideIntermediate formed by the enzymatic removal of glucose from Lanatoside B.
Gitoxigenin (B107731)AglyconeThe steroid core of Gitoxin, to which sugar residues are attached.
PregnenoloneSteroid PrecursorInitial steroid building block formed from cholesterol/campesterol. nih.gov

Enzymatic Systems Governing Gitoxin Biosynthesis

The synthesis of this compound is governed by a cascade of specific enzymes that modify the basic steroid structure.

The foundational step in the biosynthesis of all cardiac glycosides in Digitalis is the formation of the C21 steroid precursor, pregnenolone. nih.gov This critical reaction is catalyzed by a specialized cytochrome P450 enzyme. Recent research has identified this enzyme as CYP87A4. nih.gov This enzyme performs the side-chain cleavage of sterols, specifically cholesterol and campesterol, to produce pregnenolone. nih.gov This step is considered rate-limiting, effectively controlling the flow of precursors into the cardiac glycoside pathway. nih.gov The identification of CYP87A4 was a crucial step in understanding the complete biosynthetic pathway of this class of compounds. nih.gov

Following the formation of the aglycone (the steroid core, in this case, gitoxigenin), subsequent modifications involve the attachment of sugar residues (glycosylation) and acetyl groups (acetylation).

Glycosylation: This process is carried out by a group of enzymes known as UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the aglycone. nih.govnih.gov In Digitalis lanata, specific UGTs are responsible for building the characteristic trisaccharide chain attached to the C-3 position of the steroid nucleus. nih.gov While the exact UGTs specific to gitoxigenin have not been fully isolated, studies on D. lanata cell cultures have characterized UGTs that act on various cardenolide substrates, including digitoxin (B75463) and digoxin (B3395198), indicating a degree of substrate flexibility within this enzyme family. nih.gov

Regioselective Acetylation: The addition of an acetyl group at the 16-beta position is a key step in the formation of this compound. This reaction is catalyzed by acetyltransferases, which use acetyl-CoA as the acetyl group donor. oaepublish.com The presence of acetylated primary glycosides like Lanatoside B in D. lanata confirms the existence of an active and highly specific acetylation system within the plant. researchgate.net This enzymatic process is regioselective, meaning the acetyl group is attached to a specific hydroxyl group (C-16) on the gitoxigenin core, a modification that can significantly alter the compound's properties. nih.gov

Table 2: Key Enzymatic Steps in Gitoxin Biosynthesis
Enzymatic StepEnzyme ClassSpecific Enzyme ExampleFunction
Sterol Side-Chain CleavageCytochrome P450CYP87A4Converts cholesterol/campesterol to pregnenolone. nih.gov
GlycosylationUDP-glycosyltransferase (UGT)UDP-glucose:digitoxin 16'-O-glucosyltransferaseTransfers sugar units (e.g., glucose) to the cardenolide aglycone. nih.gov
AcetylationAcetyltransferaseNot yet specifically isolatedAdds an acetyl group to a specific position (e.g., C-16) on the steroid or sugar. oaepublish.comnih.gov
Deglucosylation/DeacetylationHydrolase/EsteraseDigilanidaseRemoves glucose and acetyl groups from primary glycosides (e.g., Lanatoside B) to form secondary glycosides (e.g., Gitoxin). researchgate.net

Microbial and Enzymatic Biotransformation of Cardiac Glycosides to this compound Analogues

Biotransformation, which utilizes microorganisms or isolated enzymes, presents an alternative to chemical synthesis for modifying complex molecules like cardiac glycosides. This approach can generate novel analogues through specific reactions such as hydroxylations, oxidations, and epimerizations.

Research has demonstrated that the aglycone of gitoxin, gitoxigenin, can be effectively modified by various microbial cultures. For instance, the endophytic fungus Alternaria eureka has been shown to biotransform gitoxigenin into several new cardenolide analogues. nih.govnih.gov These transformations include hydroxylations at the C-7 and C-12 positions and other modifications, leading to the creation of novel compounds not found in the parent plant. nih.gov Similarly, the fungus Fusarium ciliatum has been used to hydroxylate the related aglycone digitoxigenin, demonstrating the capability of microorganisms to perform specific steroid modifications. scielo.br While the direct microbial synthesis of this compound has not been extensively reported, these studies highlight the potential of using microbial biocatalysts to produce a wide range of gitoxigenin-based analogues, which could include various acetylated forms.

Table 3: Examples of Microbial Biotransformation of Gitoxigenin
MicroorganismSubstrateType of TransformationResulting Product(s)
Alternaria eureka 1E1BL1GitoxigeninOxygenation, Oxidation, EpimerizationNovel hydroxylated and epimerized analogues (e.g., 7β-hydroxy-3-epigitoxigenin). nih.gov
Fusarium ciliatumDigitoxigenin (related aglycone)Hydroxylation, OxidationDigoxigenin, Digoxigenone. scielo.br

Chemical Synthesis and Advanced Structural Modification Strategies

Total Synthetic Approaches for Gitoxin (B194528) 16-beta-acetate and its Aglycones

The total synthesis of cardenolides, including the gitoxigenin (B107731) aglycone of gitoxin, is a formidable challenge due to the steroid's dense stereochemistry, including the characteristic cis-fusion of the C/D rings and the presence of a β-hydroxyl group at the C-14 position. While numerous partial syntheses from available steroids have been reported, complete de novo synthesis provides a route to novel analogues not accessible from natural precursors.

A landmark total synthesis of (+)-digitoxigenin, an aglycone closely related to gitoxigenin (differing by the absence of the C-16 hydroxyl group), illustrates the core strategies applicable to this class of molecules. acs.org One such approach can be divided into three main phases:

Synthesis of a Tricyclic Enone Core : This phase often involves strategies like an intramolecular [4 + 2] cycloaddition (Diels-Alder reaction) to construct the fused A, B, and C rings with the correct stereochemistry. acs.org

Elaboration of the D-Ring : This involves the formation of the five-membered D-ring onto the tricyclic core. This step is critical for establishing the correct stereochemistry at C-17 and, crucially, for introducing the C-14 β-hydroxyl group. acs.orgthieme-connect.de Direct C-14β-hydroxylation remains a significant synthetic hurdle, with many routes relying on multi-step sequences involving the formation and subsequent hydration of a C14-C15 double bond. thieme-connect.de

Construction of the Butenolide Ring : The final phase involves elaborating a substituent at the C-17 position to form the characteristic α,β-unsaturated γ-lactone (butenolide) ring, which is essential for the biological activity of cardenolides. acs.orgcdnsciencepub.com

The total synthesis of gitoxigenin would necessitate an additional, highly challenging step: the stereoselective introduction of a hydroxyl group at the C-16β position. The synthesis of related β16-oxygenated cardenolides like oleandrigenin has highlighted the difficulty in achieving this specific configuration, making it a key area of ongoing research.

Semi-synthetic Derivatization from Gitoxin and Related Cardenolide Scaffolds

Semi-synthesis, starting from naturally abundant cardenolides like gitoxin, offers a more direct route to producing analogues such as Gitoxin 16-beta-acetate. This approach allows for targeted modifications to explore structure-activity relationships.

The hydroxyl groups on the gitoxigenin steroid core, particularly at the C-3β and C-16β positions, are primary targets for modification via esterification. Regioselectivity—the ability to modify one hydroxyl group in the presence of others—is a key challenge.

Molecular Mechanisms of Action and Specific Cellular Target Interactions

Comprehensive Analysis of Na+/K+-ATPase Isoform Binding and Inhibition

The Na+/K+-ATPase, or sodium pump, is a heterodimeric protein consisting of a catalytic α-subunit and a regulatory β-subunit frontiersin.org. In humans, multiple isoforms of the α-subunit (α1, α2, α3) and β-subunit exist, and their various combinations result in enzyme variants with different tissue distributions and affinities for cardiac glycosides researchgate.net.

While specific binding data for Gitoxin (B194528) 16-beta-acetate is not extensively detailed in the available literature, research on closely related compounds provides significant insight. Studies comparing the isomers digoxin (B3395198) and gitoxin revealed that Na+/K+-ATPase isoforms consistently show greater sensitivity to gitoxin researchgate.net. The addition of an acetyl group at the C16 position, as in Gitoxin 16-beta-acetate, is known to significantly enhance the inhibitory potency of the parent molecule.

Data from the structurally similar compound β-acetyldigoxin, which also features an acetyl group, demonstrates clear isoform-specific affinities. In the presence of potassium, which mimics physiological conditions, β-acetyldigoxin shows a higher affinity for the α1 isoform compared to the α3 isoform nih.gov. In the absence of potassium, however, no significant isoform specificity was observed for β-acetyldigoxin nih.gov. Given the structural parallels, it is plausible that this compound exhibits a similar pattern of isoform-selective inhibition.

Binding Affinities (KD values in nM) of β-acetyldigoxin for Human Na+/K+-ATPase Isoforms nih.gov
Conditionα1β1α2β1α3β1
Without K+15.4 ± 1.115.8 ± 1.216.5 ± 0.9
With K+ (1 mM)27.9 ± 2.636.0 ± 3.441.6 ± 1.8

The Na+/K+-ATPase functions by cycling through two principal conformational states: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+ biorxiv.org. Cardiac glycosides, including this compound, bind to an extracellular site on the α-subunit of the enzyme nih.gov.

This binding is an act of allosteric modulation. The binding site for cardiac glycosides is distinct from the sites for ATP and ions, yet their occupation profoundly affects the enzyme's function. The interaction specifically stabilizes the E2 conformation of the pump arvojournals.org. By locking the enzyme in this state, this compound prevents the conformational changes necessary for ion translocation, effectively inhibiting the pump's catalytic cycle and halting the transport of sodium and potassium ions arvojournals.org.

The inhibitory activity of cardiac glycosides is governed by specific structural features. For all cardenolides, three molecular components are considered essential for activity: a hydroxyl group at the C-14 position and a cis-fusion of the C and D rings of the steroid nucleus, a sugar moiety at the C-3 position, and an unsaturated lactone ring at the C-17 position nih.gov. The sugar moiety is particularly important for determining the affinity and selectivity for different Na+/K+-ATPase isoforms nih.govresearchgate.net.

For gitoxin derivatives, modifications at the C-16 position of the steroid core have a dramatic impact on Na+/K+-ATPase inhibition. The parent compound, gitoxigenin (B107731), is a relatively weak inhibitor, a characteristic attributed to potential intramolecular bonding between the 16-beta-hydroxyl group and the lactone ring nih.gov. Esterification of this hydroxyl group disrupts this bond and significantly enhances potency. The introduction of a 16-beta-acetate group, creating 16-acetylgitoxigenin, markedly increases inhibitory activity nih.gov. Research on the related 16-beta-formate derivative, gitaloxigenin, found it to be 41 times more potent than gitoxigenin, underscoring the critical role of this substitution nih.gov. This suggests that the ester group at C-16 engages in a strong interaction with a binding site on the Na+/K+-ATPase nih.gov.

Relative Potency of Gitoxigenin and C16-Substituted Derivatives in Na+/K+-ATPase Inhibition
CompoundSubstitution at C16Relative Potency FactorReference
Gitoxigenin-OH1 (Baseline) nih.gov
Gitaloxigenin-OCHO (Formate)~41x nih.gov
16-acetylgitoxin-OCOCH3 (Acetate)Significantly Increased nih.gov

Modulation of Intracellular Ion Homeostasis: Sodium and Calcium Signaling Cascades

The primary consequence of Na+/K+-ATPase inhibition by this compound is a disruption of the cell's sodium gradient nih.gov. By blocking the pump, the compound prevents the extrusion of three sodium ions from the cell in exchange for two potassium ions frontiersin.org. This leads to a gradual accumulation of sodium ions within the cytoplasm ([Na+]i) nih.gov.

This elevation in intracellular sodium directly impacts the function of another crucial ion transporter: the sodium-calcium exchanger (NCX) frontiersin.orgnih.gov. The NCX is the primary mechanism for removing calcium from cardiomyocytes during relaxation nih.gov. It functions by using the electrochemical gradient of sodium—the high concentration of sodium outside the cell relative to the inside—to drive the extrusion of calcium against its concentration gradient wikipedia.org.

When [Na+]i rises due to Na+/K+-ATPase inhibition, the sodium gradient across the cell membrane is reduced. This diminishes the driving force for the NCX, making it less effective at pumping calcium out of the cell nih.govahajournals.org. The resulting increase in the intracellular calcium concentration ([Ca2+]i) leads to greater uptake of calcium into the sarcoplasmic reticulum, making more calcium available for release during subsequent action potentials and thereby enhancing myocardial contractility nih.gov.

Secondary Signaling Pathways Activated by this compound

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can initiate intracellular signaling cascades that are independent of the changes in ion concentrations mdpi.com. This signaling function resides in a distinct pool of Na+/K+-ATPase molecules, often located in caveolae.

Binding of cardiac glycosides to the Na+/K+-ATPase can trigger the activation of the Ras-Raf-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. This occurs through the interaction of the Na+/K+-ATPase with the non-receptor tyrosine kinase Src. Upon glycoside binding, Src is activated, which in turn can lead to the phosphorylation and activation of the epidermal growth factor receptor (EGFR) and subsequent engagement of the downstream ERK cascade nih.gov. This signaling pathway is involved in the regulation of gene expression and can influence processes such as cell growth and hypertrophy nih.gov.

Research has demonstrated that certain cardiac glycosides can modulate inflammatory pathways. Specifically, compounds like digoxin have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) nih.gov. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival nih.gov. By interfering with the NF-κB signaling pathway, cardiac glycosides can exert anti-inflammatory and pro-apoptotic effects, a mechanism that is under investigation for its therapeutic potential in various diseases nih.gov. It is probable that this compound shares this ability to perturb NF-κB signaling.

DNA Damage Response (DDR) Pathway Interventions

Cardiac glycosides, including compounds structurally related to this compound, have been identified as modulators of the DNA Damage Response (DDR) pathway. nih.gov The DDR is a complex signaling network that cells activate to detect and repair DNA lesions, arrest the cell cycle to allow time for repair, or initiate programmed cell death (apoptosis) if the damage is irreparable. nih.gov Targeting the DDR is a significant strategy in cancer therapy, as many cancer cells rely heavily on this pathway to survive the stress of rapid replication and chemotherapy-induced damage. nih.gov

Research has demonstrated that some cardiac glycosides can induce various forms of DNA damage, including double-strand breaks (DSBs) and single-strand breaks (SSBs). researchgate.net This damage subsequently activates the DDR signaling cascade. researchgate.net Furthermore, certain cardiac glycosides have been shown to directly inhibit key proteins within the DDR pathway, enhancing the efficacy of DNA-damaging cancer therapies. researchgate.net A crucial finding is that these effects on the DDR can be independent of the compound's canonical interaction with the Na+/K+-ATPase pump. researchgate.net For instance, some cardiac glycosides have been shown to induce the degradation of UHRF1 (Ubiquitin-like with PHD and RING finger domains 1), a critical protein that promotes the repair of DNA double-strand breaks through homologous recombination. researchgate.net By promoting the degradation of UHRF1, these compounds impair the cell's ability to repair DSBs, which can lead to the accumulation of lethal DNA damage, particularly in cancer cells. researchgate.net

Table 1: Effects of Cardiac Glycosides on DNA Damage Response (DDR) Pathway Components
Component/ProcessObserved EffectMechanismReference
DNA IntegrityInduction of Double-Strand Breaks (DSBs) and Single-Strand Breaks (SSBs)Direct or indirect interaction leading to DNA lesions. researchgate.net
DDR SignalingActivation of the DDR signaling networkCellular response to the presence of induced DNA damage. nih.gov
DNA Repair Proteins (e.g., UHRF1)Inhibition via protein degradationInduces degradation of key repair proteins, impairing homologous recombination. researchgate.net
Cell CycleArrest at G2/M phaseDDR activation leads to halting the cell cycle to prevent replication of damaged DNA. nih.gov

Transcription Factor Regulation (e.g., c-Myc, HIF-1α)

This compound and related cardiac glycosides can exert significant influence over cellular behavior by modulating the expression and activity of critical transcription factors, notably c-Myc and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov

c-Myc: The oncoprotein c-Myc is a master regulator of gene expression, controlling approximately 10-15% of all genes and playing a pivotal role in cell proliferation, growth, and metabolism. nih.gov Its deregulation is a hallmark of many human cancers. Studies using digitoxin (B75463), a closely related cardiac glycoside, have shown that it can significantly reduce the expression of c-Myc protein. nih.gov The mechanism involves interfering with the activity of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that helps drive c-Myc expression. nih.gov By using chromatin immunoprecipitation, it was found that digitoxin inhibits the interaction of NFAT1 with the proximal promoter region of the c-MYC gene. nih.gov This prevents the efficient transcription of the gene, leading to a rapid decrease in c-Myc protein levels and subsequently inducing apoptosis in cancer cells. nih.gov

HIF-1α: HIF-1 is a crucial transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. nih.gov It activates genes involved in angiogenesis (new blood vessel formation), metabolic adaptation (e.g., glycolysis), and cell survival. nih.gov The activity of HIF-1 is primarily controlled by the stability of its alpha subunit, HIF-1α. Under normal oxygen conditions, HIF-1α is rapidly degraded, but under hypoxia, it becomes stable. nih.gov Research has demonstrated that cardiac glycosides like digoxin can potently inhibit the synthesis of the HIF-1α protein, thereby blocking the activation of its target genes. nih.gov This inhibition occurs at the level of protein translation and effectively prevents both hypoxia-induced and growth factor-induced accumulation of HIF-1α. nih.gov By blocking HIF-1α, these compounds can stifle a tumor's ability to adapt to its environment and grow. nih.gov

Table 2: Regulation of Transcription Factors by Cardiac Glycosides
Transcription FactorEffectMechanism of ActionReference
c-MycDownregulation of expressionInhibits interaction of NFAT1 with the c-MYC gene promoter, reducing transcription. nih.gov
HIF-1αInhibition of synthesisBlocks the translation of HIF-1α protein, preventing its accumulation under hypoxic conditions. nih.gov

Receptor-Independent Cellular Effects and Non-Canonical Interactions

Beyond the well-established inhibition of the Na+/K+-ATPase membrane pump, cardiac glycosides exhibit a range of effects that are either independent of this receptor or represent non-canonical signaling outcomes. nih.govresearchgate.net These interactions are critical for understanding the full spectrum of their biological activity.

A prime example of a receptor-independent effect is the previously mentioned inhibition of the DDR pathway. researchgate.net Studies have explicitly reported that the ability of certain cardiac glycosides to enhance the anti-cancer effects of chemotherapy by inhibiting the DDR was independent of the Na+/K+-ATPase. researchgate.net This indicates a distinct intracellular mechanism, such as the direct or indirect targeting of proteins like UHRF1, that does not rely on initial interactions with the cell surface ion pump. researchgate.net

Furthermore, the binding of cardiac glycosides to the Na+/K+-ATPase can initiate non-canonical signaling cascades that go beyond simple ion exchange modulation. The pump can act as a signal transducer, where its conformational change upon glycoside binding activates intracellular pathways like Src kinase, which in turn can trigger downstream cascades including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. nih.govnih.gov These pathways are central to cell survival, proliferation, and metabolism, and their modulation by cardiac glycosides represents a complex, non-canonical signaling function. nih.gov Additionally, some cardenolides have been found to induce a caspase-independent form of non-canonical apoptosis, suggesting they can activate cell death programs through unconventional routes. nih.gov

Pharmacodynamics and Biological Activities in Pre Clinical Research Models

In vitro Cellular Model Studies

Impact on Cellular Ion Gradients and Membrane Potential

While direct studies specifically measuring the impact of Gitoxin (B194528) 16-beta-acetate on cellular ion gradients and membrane potential are not extensively available, its mechanism of action can be inferred from its classification as a cardiac glycoside. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

By inhibiting the Na+/K+-ATPase pump, Gitoxin 16-beta-acetate is presumed to lead to an increase in the intracellular concentration of Na+ ions. This alteration in the sodium gradient subsequently affects the function of the Na+/Ca2+ exchanger, a key mechanism for removing calcium (Ca2+) from the cell. The reduced efficiency of the Na+/Ca2+ exchanger results in an accumulation of intracellular Ca2+. This elevation in intracellular calcium is the primary mechanism behind the positive inotropic effects of cardiac glycosides. The change in ion concentrations across the cell membrane also inevitably leads to a depolarization of the membrane potential.

Effects on Myocardial Contractility in Isolated Tissue Preparations

The positive inotropic (contractility-enhancing) effects of this compound have been demonstrated in isolated myocardial tissue preparations. In studies utilizing isolated, spontaneously beating atria from guinea pigs, 16-acetyl-gitoxin, a synonym for this compound, was shown to increase the force of contraction.

The potency of this compound in enhancing myocardial contractility has been compared to its parent compound, gitoxin, and other cardiac glycosides. Research has indicated that the substitution of the 16-alpha-OH group with a 16-alpha-acetate group can increase the potency of the compound. The inotropic effects are dose-dependent, with increasing concentrations of the glycoside leading to a greater force of contraction up to a certain point.

PreparationCompoundObserved Effect
Isolated guinea pig atriaThis compound (16-acetyl-gitoxin)Increased inotropic effect (enhanced contractility)
Isolated guinea pig heartThis compound (16-acetyl-gitoxin)Increased potency compared to gitoxin

Immunomodulatory and Anti-inflammatory Activities in Cell Culture

Currently, there is a lack of specific research findings on the immunomodulatory and anti-inflammatory activities of this compound in cell culture models. While some other cardiac glycosides have been investigated for these properties, direct evidence for this compound is not available in the reviewed scientific literature.

Antiviral Properties in Cell-Based Assays

There are no specific studies available that have evaluated the antiviral properties of this compound in cell-based assays. Research into the antiviral activities of cardiac glycosides has primarily focused on other compounds within this class, such as digoxin (B3395198) and ouabain (B1677812), which have shown activity against a range of viruses, including SARS-CoV-2. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

In vivo Animal Model Investigations (Non-Human, Non-Clinical)

Evaluation of Systemic Biological Responses to this compound

In vivo studies in non-human animal models have provided some insights into the systemic biological responses to this compound. The primary focus of these investigations has been on the cardiovascular effects of the compound.

In a study involving anesthetized dogs, the contractility-increasing activity of 16-alpha-gitoxin 16-alpha-acetate was compared with that of 16-alpha-gitoxin. The results indicated that the acetate (B1210297) derivative possessed enhanced potency in increasing myocardial contractility. A notable finding from this research was that despite the changes in the 16-alpha-OH group, the compound maintained a low influence on cardiac rhythmicity. This suggests a potentially favorable separation between the desired inotropic effects and pro-arrhythmic side effects.

Animal ModelCompoundObserved Systemic Response
Anesthetized DogThis compound (16-alpha-gitoxin 16-alpha-acetate)Enhanced contractility-increasing activity compared to 16-alpha-gitoxin
Anesthetized DogThis compound (16-alpha-gitoxin 16-alpha-acetate)Low influence on cardiac rhythmicity

Studies on Organ-Specific Effects (e.g., Cardiac, Renal)

No studies detailing the specific effects of this compound on cardiac or renal tissues in preclinical models were identified.

Gene Expression and Proteomic Profiling in Animal Tissues

No research was found that investigated the impact of this compound on gene expression or the proteome of animal tissues.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of cardiac glycosides in various research and biological matrices. The complexity of these samples requires highly selective and sensitive methods to ensure accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of cardiac glycosides. For compounds like Gitoxin (B194528) 16-beta-acetate, which are structurally similar to digoxin (B3395198) and digitoxin (B75463), reversed-phase HPLC is the most common approach. This method typically utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, sometimes with buffers to control pH and improve peak shape. Detection is a critical aspect of HPLC analysis. As many cardiac glycosides lack a strong native chromophore, UV detection is often performed at lower wavelengths, around 220 nm, to achieve adequate sensitivity. The use of an internal standard is crucial for accurate quantification, compensating for variations in sample preparation and injection volume. nih.gov

To enhance detection sensitivity and selectivity, various detection methods beyond standard UV can be employed. Photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. When higher sensitivity is required, fluorescence detection can be used, often in conjunction with derivatization strategies.

Table 1: Representative HPLC Conditions for Cardiac Glycoside Analysis

ParameterCondition 1 (General)Condition 2 (for Digoxin)
Column Reversed-Phase C18 (e.g., 250 x 2.2mm)Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile/Water mixtureMethanol/Ethanol/Isopropanol/Water (52:3:1:45)
Flow Rate ~1.0 mL/min0.3 mL/min
Detection UV at 220 nmFluorescence (with post-column derivatization)
Internal Standard Lanatoside ANot specified
This table presents typical starting conditions for the HPLC analysis of cardiac glycosides, based on methods developed for related compounds. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance LC-MS/MS (UPLC-MS/MS)

For enhanced sensitivity and unparalleled selectivity, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard. nih.gov This technique is particularly valuable for quantifying trace amounts of compounds in complex biological matrices like serum or plasma. nih.govdocksci.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Sample preparation is critical and often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte. nih.govdocksci.com

The most common ionization source for cardiac glycosides is electrospray ionization (ESI), typically operated in positive ion mode. sigmaaldrich.com In the mass spectrometer, quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the ammonium (B1175870) adduct of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. sigmaaldrich.com This process provides exceptional specificity, minimizing the risk of interference from other matrix components. nih.gov

Table 2: Example LC-MS/MS Parameters for Related Cardiac Glycosides

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Digitoxin782.5 [M+NH₄]⁺635.5ESI+
Digoxin798.5 [M+NH₄]⁺651.5ESI+
This table illustrates typical precursor-product ion transitions used for the highly selective quantification of digitoxin and digoxin by LC-MS/MS in MRM mode. sigmaaldrich.com Similar principles would be applied to develop an assay for Gitoxin 16-beta-acetate.

Derivatization Strategies for Enhanced Detection in Research Matrices

Derivatization is a chemical modification process used to enhance the detectability of an analyte. hta-it.com For cardiac glycosides that may exhibit weak UV absorbance or a lack of native fluorescence, derivatization can significantly improve analytical sensitivity. This can be performed either before the sample is injected (pre-column) or after the analyte has been separated by the column but before it reaches the detector (post-column). nih.govsciopen.com

A notable strategy for cardiac glycosides is post-column fluorogenic derivatization. nih.gov For instance, a method developed for digoxin involves mixing the column effluent with a combination of ascorbic acid, hydrogen peroxide, and concentrated hydrochloric acid. nih.gov This mixture is then passed through a heated reaction coil, which induces the formation of a fluorescent product that can be monitored with high sensitivity by a fluorescence detector. nih.gov This approach allows for quantification at low plasma levels, which would be challenging with UV detection alone. nih.gov The goal of such a strategy is to introduce a fluorophore into the molecule, leveraging the high sensitivity of fluorescence detectors. hta-it.com

Spectroscopic and Spectrometric Approaches for Mechanistic Studies

To understand how this compound exerts its effects at a molecular level, spectroscopic and spectrometric techniques are indispensable. These methods provide insights into the compound's structure, its interaction with biological targets, and its metabolic fate.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis of Receptor-Bound States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules. nih.gov In the context of cardiac glycosides, NMR is crucial for understanding how these molecules conform to the binding site of their primary receptor, the Na+/K+-ATPase. pnas.orgmdpi.com

Solid-state NMR, in particular, has been used to examine the structure of cardiac glycoside analogues when bound to Na+/K+-ATPase embedded in a membrane. pnas.org By strategically labeling the ligand with NMR-active isotopes like ¹³C or ²H, researchers can probe specific parts of the molecule. pnas.org For example, studies with labeled ouabain (B1677812) derivatives revealed that the steroid core of the molecule is tightly constrained within the binding site, while the sugar moiety remains more flexible. pnas.org This type of analysis provides a detailed model of the ligand-receptor interaction, highlighting the key structural features responsible for binding and activity, which is essential for structure-activity relationship studies. nih.gov

Advanced Mass Spectrometry for Metabolite Identification and Proteomics

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a key technology for identifying the metabolic products of a drug. nih.gov When a compound like this compound is metabolized, it undergoes structural modifications such as the cleavage of sugar groups (hydrolysis) or the addition of hydroxyl groups (hydroxylation). Each modification results in a predictable mass shift from the parent compound. By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify these biotransformations. nih.govnih.gov

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts

Metabolic ReactionDescriptionChange in Mass (Da)
Hydrolysis (loss of one digitoxose)Cleavage of a sugar moiety-130.1
HydroxylationAddition of a hydroxyl group (-OH)+16.0
ReductionAddition of two hydrogen atoms+2.0
This table outlines common metabolic reactions for cardiac glycosides and the resulting change in mass, which is used for metabolite identification via mass spectrometry. nih.gov

Beyond metabolite identification, mass spectrometry-based proteomics offers a global view of how a compound affects the entire protein landscape of a cell or tissue. nih.gov Techniques like Proteome Integral Solubility Alteration (PISA) can be used to identify protein targets of cardiac glycosides. nih.gov This method assesses changes in protein solubility upon drug treatment; proteins that bind to the drug often exhibit altered thermal stability and, consequently, different solubility profiles. nih.gov Such proteomic approaches can uncover novel mechanisms of action and off-target effects, providing a deeper understanding of the compound's biological activities. nih.govnih.gov

Immunoassays and Receptor Binding Assays for Target Engagement Research

The investigation of this compound's interaction with its biological target, primarily the Na+/K+-ATPase, necessitates the use of sophisticated analytical techniques. Immunoassays and receptor binding assays are pivotal in this context, providing valuable insights into the compound's binding affinity and target engagement.

Immunoassays, such as radioimmunoassays (RIAs), have been extensively developed for related cardiac glycosides like digoxin and can be adapted for this compound. nih.govwustl.edunih.gov These assays operate on the principle of competitive binding. A known quantity of radiolabeled this compound would compete with unlabeled this compound from a sample for a limited number of binding sites on a specific antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled compound in the sample can be determined. slideshare.netresearchgate.net The specificity of the antibody is crucial to distinguish this compound from its parent compound, gitoxin, and other metabolites. scirp.orgnih.gov

Receptor binding assays provide a more direct measure of target engagement by quantifying the interaction of this compound with its pharmacological target, the Na+/K+-ATPase. researcher.lifenih.gov A common approach is a competitive binding assay where this compound competes with a radiolabeled ligand, such as ³H-ouabain, for binding to the Na+/K+-ATPase enzyme preparation. drugbank.comnih.gov The displacement of the radiolabeled ligand is proportional to the concentration and affinity of this compound. Another functional assay measures the inhibition of the Na+/K+-ATPase activity, for instance, by quantifying the reduction in ⁸⁶Rb uptake in cells, which reflects the pump's activity. nih.govnih.gov These assays are instrumental in determining the compound's potency and its structure-activity relationship. researchgate.netresearchgate.net

The following interactive table summarizes the key characteristics of these assay types for the analysis of this compound.

Assay TypePrincipleTypical ApplicationKey Parameters
Immunoassay (e.g., RIA) Competitive binding between labeled and unlabeled analyte for a specific antibody.Quantification in biological fluids, high-throughput screening.Antibody specificity, cross-reactivity, limit of detection.
Receptor Binding Assay Competitive displacement of a radiolabeled ligand from the target receptor (Na+/K+-ATPase).Determination of binding affinity (Ki), target engagement studies.Receptor source, radioligand choice, non-specific binding.
Functional Receptor Assay Measurement of the inhibition of Na+/K+-ATPase enzymatic activity (e.g., ⁸⁶Rb uptake).Assessment of functional potency (IC₅₀), structure-activity relationship.Cell type or tissue preparation, substrate concentration.

Bioanalytical Method Development for this compound in Pre-clinical Biological Samples

The quantitative determination of this compound in preclinical biological samples, such as plasma, serum, and tissue homogenates, is fundamental for pharmacokinetic and toxicokinetic studies. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high sensitivity, selectivity, and accuracy. sigmaaldrich.comijpsjournal.comnih.gov

A robust bioanalytical method for this compound would typically involve an initial sample preparation step to extract the analyte from the complex biological matrix. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). almacgroup.comdocksci.com Chromatographic separation is then performed on a reverse-phase column, such as a C18 column, to resolve this compound from endogenous components and potential metabolites. nih.govubc.caresearchgate.net

For detection, UV spectrophotometry at a wavelength of around 220 nm can be used for HPLC methods. ijpsjournal.comnih.gov However, LC-MS/MS offers superior sensitivity and specificity. sigmaaldrich.comnih.govresearchgate.net In an LC-MS/MS method, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to provide highly selective quantification. researchgate.netnih.gov

Method validation is a critical aspect of bioanalytical development and is performed according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. researchgate.netalmacgroup.com The lower limit of quantification (LLOQ) is a crucial parameter, especially for potent compounds like cardiac glycosides that are present at low concentrations in biological samples. researchgate.net

Below is an interactive table showcasing typical validation parameters for a hypothetical LC-MS/MS method for the quantification of this compound in rat plasma.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.8% - 11.5%
Accuracy (% bias) Within ±15% (±20% at LLOQ)-5.2% to 7.8%
Recovery (%) Consistent and reproducible85% ± 5%
Matrix Effect (%) Within acceptable limits92% - 103%
Stability (Freeze-thaw, bench-top, long-term) ≤ 15% deviation from nominal concentrationStable

The development of such a validated bioanalytical method is essential for generating reliable data in preclinical studies to support the further development of this compound.

Metabolism and Pre Clinical Pharmacokinetics in Research Animals

Metabolic Pathways of Gitoxin (B194528) 16-beta-acetate in Isolated Hepatic Systems (e.g., Microsomes, Hepatocytes)

The liver is the primary site of metabolism for cardiac glycosides. In vitro studies using isolated hepatic systems from research animals have been instrumental in elucidating the metabolic pathways of these compounds. While direct studies on Gitoxin 16-beta-acetate are not extensively documented, research on its parent compound, gitoxin, in an isolated perfused rabbit liver model provides significant insights into its likely metabolic fate.

Following its uptake by the liver, gitoxin undergoes rapid and extensive biotransformation into more polar metabolites, facilitating its excretion. nih.gov The metabolic process yields two main classes of metabolites: liposoluble and hydrosoluble compounds. In the isolated rabbit liver, these were found in roughly equal proportions within the liver tissue itself. nih.gov However, the metabolites destined for excretion were predominantly water-soluble. nih.gov

The primary metabolic reactions for gitoxin, and likely by extension for this compound, involve:

Hydrolysis: This can occur at the glycosidic linkages, cleaving the sugar moieties, and at the acetate (B1210297) group of this compound.

Conjugation: This is a major pathway leading to the formation of highly polar, water-soluble metabolites. These conjugation reactions include:

Glucuronidation: A significant pathway where glucuronic acid is attached to the molecule. This is evidenced by the sensitivity of certain metabolites to β-glucuronidase. nih.gov

Sulfation: The addition of a sulfate (B86663) group, as indicated by the susceptibility of some metabolites to arylsulfatase. nih.gov

These metabolic transformations result in a diverse array of metabolites that are more readily eliminated from the body. nih.gov

Table 1: Distribution of Gitoxin Metabolites in Isolated Rabbit Liver Perfusion

FractionLocationRelative AmountDescription
LiposolubleLiver~50%Includes unchanged gitoxin and lipophilic metabolites.
Bile~5%
HydrosolubleLiver~50%Highly polar metabolites.
Bile~95%Predominant form for excretion.

Identification of Specific Cytochrome P450 (CYP) Enzymes and Other Enzymes Involved in Biotransformation

The biotransformation of many drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov For cardiac glycosides, the involvement of CYP enzymes appears to be specific to certain metabolic steps. While the enzymes responsible for the metabolism of this compound have not been specifically identified, studies on the related compound digitoxin (B75463) in rat liver microsomes have implicated a specific CYP isozyme in its metabolism.

Research has shown that the cleavage of the digitoxose (B191001) sugars from digitoxin is catalyzed by a specific form of cytochrome P-450, identified as cytochrome P-450p. nih.gov This suggests that a similar CYP-mediated pathway could be involved in the initial de-glycosylation steps of this compound metabolism in certain species.

In addition to Phase I metabolism by CYP enzymes, Phase II conjugation reactions are critical. As mentioned previously, the formation of glucuronide and sulfate conjugates is a key metabolic route for gitoxin. nih.gov This indicates the involvement of UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes in the biotransformation of gitoxin and its derivatives. nih.gov

Excretion Routes and Metabolite Identification in Animal Models

The elimination of this compound and its metabolites from the body occurs through various routes, with biliary excretion being particularly significant for this class of compounds. Studies in animal models have demonstrated that the liver efficiently extracts gitoxin from the blood and excretes its metabolites into the bile. nih.gov

In the isolated perfused rabbit liver model, gitoxin was extensively metabolized to highly polar compounds that were rapidly excreted into the bile. nih.gov The metabolites found in the bile were almost exclusively of a hydrosoluble nature. nih.gov These metabolites were further characterized based on their susceptibility to enzymatic and acid hydrolysis, revealing a mixture of glucuronide and sulfate conjugates, alongside other polar derivatives. nih.gov

Table 2: Types of Gitoxin Metabolites Identified in Rabbit Bile

Metabolite TypeCharacteristics
Glucuronide and Sulfate ConjugatesSensitive to β-glucuronidase and arylsulfatase hydrolysis.
Acid-Labile ConjugatesInsensitive to enzymatic hydrolysis but sensitive to acid hydrolysis.
Stable Polar MetabolitesInsensitive to both enzymatic and acid hydrolysis.

Tissue Distribution and Accumulation Patterns in Non-Human Organisms

The distribution of cardiac glycosides to various tissues is a critical aspect of their pharmacokinetics. While comprehensive in vivo tissue distribution studies for this compound in animal models such as rats or dogs were not found in the reviewed literature, studies on related compounds provide valuable insights into the likely distribution patterns.

Research on the closely related cardiac glycoside digoxin (B3395198) in mice and guinea pigs has shown that the compound distributes into various tissues, with tissue-to-plasma concentration ratios being significantly greater in younger animals. nih.gov Studies on digitoxin in rats and cats also indicate a distribution to and retention in cardiac and renal tissues. nih.gov

Gitoxin 16 Beta Acetate As a Research Tool and Probe Compound

Utility in Deconvoluting Na+/K+-ATPase Physiology and Pathophysiology

Gitoxin (B194528) 16-beta-acetate serves as a critical tool for dissecting the complex role of the Na+/K+-ATPase (sodium-potassium pump) in both normal physiological processes and disease states. The primary mechanism of action for all cardiac glycosides is the inhibition of this enzyme, which is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.gov This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium and enhanced cardiac contractility. cvpharmacology.comclevelandclinic.org

The specific chemical structure of Gitoxin 16-beta-acetate makes it particularly useful for structure-activity relationship (SAR) studies. Research has shown that modifications to the steroid core of cardiac glycosides can dramatically alter their binding affinity and inhibitory potency. The addition of an acetate (B1210297) group at the 16-beta position of the gitoxigenin (B107731) backbone is a key modification. Studies on various gitoxigenin derivatives have demonstrated that esterification at the C16 position plays a significant role in the compound's interaction with Na+/K+-ATPase. This suggests the presence of a specific binding pocket or interaction site on the enzyme that accommodates this ester group, and this compound is instrumental in probing this site. researchgate.net

The compound's utility extends to studying the pathophysiology of diseases where Na+/K+-ATPase function is dysregulated. Because the cardiac glycoside binding site on the Na+/K+-ATPase is highly conserved, findings can have broad implications. nih.gov For example, this binding site is known to be involved in the regulation of blood pressure. nih.gov By using specific inhibitors like this compound, researchers can explore the consequences of pump inhibition in models of hypertension, heart failure, and neurological disorders, helping to unravel the enzyme's contribution to these conditions. nih.gov The differential sensitivity of various Na+/K+-ATPase isoforms to cardiac glycosides also allows for the investigation of isoform-specific physiological roles. researchgate.netexlibrisgroup.com

Table 1: Research Applications of this compound in Na+/K+-ATPase Studies

Research AreaUtility of this compoundKey Findings from Related Research
Structure-Activity Relationship (SAR)Probes the C16 binding pocket of the Na+/K+-ATPase.Esterification at the 16-beta position significantly enhances inhibitory potency, indicating a specific interaction site. researchgate.net
Physiological FunctionInduces specific inhibition of the pump to study downstream effects on ion homeostasis (Na+, K+, Ca2+). cvpharmacology.comInhibition of Na+/K+-ATPase leads to increased intracellular calcium, affecting muscle contractility and cell signaling. clevelandclinic.org
PathophysiologyModels the effects of enzyme dysfunction in diseases like hypertension and heart failure. nih.govThe cardiac glycoside binding site is involved in blood pressure regulation and its dysfunction is linked to various cardiovascular diseases. nih.govnih.gov
Isoform-Specific FunctionHelps differentiate the roles of various Na+/K+-ATPase isoforms which exhibit different sensitivities to cardiac glycosides. researchgate.netDifferent isoforms of the enzyme are expressed in a tissue-specific manner and play distinct physiological roles. exlibrisgroup.com

Application in Probing Cellular Signaling Networks Responsive to Cardiac Glycosides

Beyond its classical role as an ion pump inhibitor, the Na+/K+-ATPase is now recognized as a key signaling transducer. When a cardiac glycoside like this compound binds to the enzyme, it not only blocks ion transport but also initiates a cascade of intracellular signaling events. nih.govnih.gov This has made cardiac glycosides, including their specific derivatives, powerful probes for exploring these complex signaling networks.

Binding of a cardiac glycoside to the Na+/K+-ATPase can trigger the formation of a "signalosome," a complex of interacting proteins that includes the enzyme itself, Src kinase, the Epidermal Growth Factor Receptor (EGFR), and other signaling molecules. frontiersin.org This activation can lead to the downstream engagement of several major signaling pathways, such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. nih.gov These pathways are fundamental to the regulation of numerous cellular processes, including cell growth, proliferation, apoptosis (programmed cell death), and differentiation. nih.govmdpi.com

The ability of cardiac glycosides to modulate these pathways has garnered significant interest, particularly in cancer research, where these signaling networks are often dysregulated. mdpi.commdpi.com this compound, as a potent and specific ligand, can be used to systematically activate this signaling hub, allowing researchers to trace the connections and downstream effects. For instance, its application in cell culture models can help identify which specific components of the MAPK or PI3K pathways are activated or inhibited, and how this impacts cellular behavior, such as inducing apoptosis in cancer cells. nih.govnih.gov This makes it an invaluable tool for mapping the intricate web of signaling events that emanate from the Na+/K+-ATPase.

Table 2: Cellular Signaling Pathways Modulated by Cardiac Glycosides

Signaling PathwayGeneral Role in the CellEffect of Cardiac Glycoside Binding
Src/EGFR/Ras/Raf/MEK/ERK (MAPK)Regulates cell proliferation, differentiation, and survival. nih.govActivated upon cardiac glycoside binding to the Na+/K+-ATPase signalosome. frontiersin.org
PI3K/Akt/mTORControls cell growth, metabolism, and survival. nih.govModulated by cardiac glycoside-induced signaling. nih.gov
NF-κB PathwayRegulates inflammation, immunity, and cell survival. nih.govInhibition of this pathway by certain cardiac glycosides contributes to their anti-cancer effects. nih.gov
JAK/STAT PathwayInvolved in immune response, cell growth, and apoptosis. nih.govCan be modulated by cardiac glycosides, affecting cytokine signaling. nih.gov
Reactive Oxygen Species (ROS)Act as second messengers in various signaling cascades.Cardiac glycoside binding can lead to the production of ROS, which influences downstream signaling. frontiersin.org

Development of Labeled (e.g., Fluorescent, Radiolabeled) this compound Probes for Binding and Imaging Studies

To visualize and quantify the interaction of this compound with its target, researchers can develop labeled versions of the molecule. By attaching a fluorescent dye or a radioisotope, the compound is transformed into a probe that can be tracked in binding assays and cellular imaging studies.

Fluorescently labeled probes are powerful tools for visualizing the subcellular localization of the Na+/K+-ATPase and for studying the binding kinetics of cardiac glycosides in real-time in living cells. nih.gov For example, a fluorescent analog of the cardiac glycoside digoxin (B3395198) has been successfully synthesized by coupling it to fluorescein (B123965). tandfonline.com This labeled digoxin was shown to retain its biological activity, displacing other cardiac glycosides from the Na+/K+-ATPase receptor site. tandfonline.com A similar approach could be applied to this compound, attaching a fluorophore like BODIPY or fluorescein to a part of the molecule that is not critical for binding. nih.gov Such a probe would enable researchers to use techniques like fluorescence microscopy to see where the compound accumulates in cells and to perform fluorescence polarization assays to study its binding interactions in detail. nih.gov

Radiolabeled ligands, typically using isotopes like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), are the gold standard for quantitative receptor binding assays. revvity.com A radiolabeled version of this compound would allow for precise measurement of its binding affinity (Kd) and the density of Na+/K+-ATPase binding sites (Bmax) in various tissues and cell preparations. These assays are fundamental in pharmacology for characterizing drug-receptor interactions. revvity.com Radioligand competition assays, where the binding of the radiolabeled probe is competed with by unlabeled compounds, are also a cornerstone of drug screening, allowing for the determination of the affinity of new, unlabeled molecules for the target.

Role in High-Throughput Screening Assays for Novel Modulators of Cardiac Glycoside Targets

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify new drug candidates. amerigoscientific.com this compound, with its high affinity and specificity for the Na+/K+-ATPase, is an ideal research tool for the development and execution of HTS assays aimed at discovering novel modulators of this enzyme.

One common HTS format is the competitive binding assay. In this setup, a labeled ligand (ideally a radiolabeled or fluorescently labeled probe based on a high-affinity compound like this compound) is incubated with the target enzyme. assaygenie.com Compounds from a large chemical library are then added to see if they can displace the labeled probe. nih.gov A reduction in the bound signal indicates that the test compound is also binding to the Na+/K+-ATPase, making it a "hit" for further investigation.

Alternatively, this compound can be used as a reference inhibitor in functional HTS assays. These assays measure the activity of the Na+/K+-ATPase, for example, by quantifying ATP hydrolysis. elabscience.com The assay is run in the presence of test compounds, and their effect is compared to the maximal inhibition achieved with a known, potent inhibitor like this compound. This allows for the identification of new compounds that either inhibit or, in some cases, activate the enzyme. nih.gov The robustness and high potency of this compound make it a reliable positive control, ensuring the quality and accuracy of the screening data. amerigoscientific.com The ultimate goal of these screening campaigns is to identify novel chemical structures that can modulate the Na+/K+-ATPase with improved therapeutic properties, such as greater isoform selectivity or a wider therapeutic window, compared to existing cardiac glycosides. nih.gov

Future Research Directions and Emerging Paradigms

Elucidation of Novel Molecular Targets Beyond Na+/K+-ATPase

While the inhibition of the Na+/K+-ATPase pump is the cornerstone of cardiac glycoside action, a growing body of evidence suggests their involvement in more complex cellular signaling, independent of this primary target. nih.govwikipedia.org Future research on Gitoxin (B194528) 16-beta-acetate will critically focus on identifying and characterizing these non-canonical targets to build a more complete picture of its pharmacological profile.

Recent studies on related cardiac glycosides have revealed interactions with several key signaling pathways. For instance, compounds like digitoxin (B75463) and oleandrin (B1683999) have been shown to potently inhibit the TNF-α/NF-κB signaling pathway. pnas.orgresearchgate.net They achieve this by blocking the recruitment of the TNF receptor-associated death domain (TRADD) to TNF receptor 1, an event upstream of the IKK complex. pnas.org This action is distinct from their cardiotonic effects and suggests a potential anti-inflammatory role. pnas.org

Furthermore, some cardiac glycosides can activate the NLRP3 inflammasome in immune cells and cardiomyocytes, leading to the release of the inflammatory cytokine IL-1β and a form of programmed cell death known as pyroptosis. nih.gov This activation is linked to the same cation fluxes (potassium and calcium) that mediate their cardiac effects. nih.gov The potential for Gitoxin 16-beta-acetate to modulate these inflammatory pathways remains a compelling area for investigation. Additionally, the identification of cardiac glycosides as senolytics, compounds that can selectively destroy senescent cells, opens another exciting research frontier. wikipedia.org Investigating whether this compound exhibits senolytic activity could have implications for age-related diseases and cancer. nih.gov

Future studies should employ unbiased screening approaches, such as affinity chromatography and proteomics, to systematically identify binding partners of this compound beyond the Na+/K+-ATPase. Elucidating these novel interactions will be fundamental to understanding its diverse biological effects, including its potential applications in oncology and inflammatory diseases. nih.govnih.gov

Application of Systems Biology and Omics Approaches to this compound Research

To unravel the complex and multifaceted effects of this compound, future research must move beyond single-target, reductionist approaches and embrace the holistic perspective of systems biology. vascular-proteomics.comnih.gov Integrating multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive network-level understanding of the compound's mechanism of action. vascular-proteomics.commdpi.comnih.gov

Cardiovascular diseases, for which cardiac glycosides are traditionally used, are complex states where environmental factors often have a greater impact than genetics alone, necessitating investigation across multiple biological levels. vascular-proteomics.com A systems biology approach can integrate large, complex, and non-linear datasets generated from omics studies to model the interactions between heterogeneous components of a biological system. vascular-proteomics.comnih.gov

For this compound, this would involve:

Transcriptomics: Using RNA sequencing to analyze how the compound alters global gene expression in target cells (e.g., cardiomyocytes, cancer cells). This can identify entire pathways and regulatory networks that are perturbed, such as those related to cell cycle regulation, inflammation, and metabolism. nih.gov

Proteomics: Employing mass spectrometry to quantify changes in the cellular proteome upon treatment, revealing alterations in protein expression, post-translational modifications, and protein-protein interactions.

Metabolomics: Analyzing the global metabolic profile to understand how the compound impacts cellular metabolism, which is intrinsically linked to the function of the Na+/K+-ATPase and other potential targets. e-enm.org

By integrating these multi-omics datasets, researchers can construct detailed molecular interaction maps and computational models. e-enm.org These models can help predict the compound's effects, identify novel biomarkers of response, and generate new, testable hypotheses about its mechanism of action in both cardiovascular and non-cardiovascular contexts, such as cancer. nih.govnih.gov

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

To better translate research findings into clinical applications, there is a critical need for more physiologically relevant experimental models. Future mechanistic studies on this compound will benefit immensely from the development and application of advanced in vitro and in vivo systems that more accurately mimic human biology.

A significant leap forward in in vitro modeling is the use of human cardiac organoids. nih.gov These three-dimensional (3D) structures, derived from human induced pluripotent stem cells (hiPSCs), self-assemble into constructs containing multiple cardiac cell types, including cardiomyocytes, endothelial cells, and fibroblasts. frontiersin.orgmdpi.com Unlike traditional 2D cell cultures, cardiac organoids recapitulate key aspects of heart development, structure, and function. nih.govnih.gov They have been successfully used to model genetic cardiomyopathies, demonstrating that organoids can retain the phenotypical characteristics of the donor, such as arrhythmias. mdpi.com Using cardiac organoids derived from patients with specific cardiac conditions would provide an unparalleled platform for testing the efficacy and cardiotoxicity of this compound in a personalized manner. researchgate.net

The table below summarizes different types of cardiac organoid models that could be applied to future research on this compound.

Model TypeKey CharacteristicsPotential Application for this compound Research
Developmental Cardiac Organoids Form structures resembling the cardiac crescent and linear heart tube; contain multiple cell types. nih.govStudy effects on early cardiac development and differentiation.
Chamber Cardiac Organoids Generate patterned microchambers composed of multiple cardiac cell types. nih.govInvestigate impact on cardiac chamber formation and function.
Engineered Heart Tissues Promote enhanced cardiomyocyte maturation for drug discovery and disease modeling. nih.govAssess effects on mature cardiac tissue function and contractility.
Triculture Organoids Composed of hiPSC-derived cardiomyocytes, cardiac fibroblasts, and endothelial cells. mdpi.comModel cell-cell interactions and their modulation by the compound in a more physiological context.

These advanced models will be instrumental in dissecting the compound's effects on cardiac physiology and pathology with greater fidelity than ever before.

Advancements in Chemical Synthesis for Complex Analogue Generation with Tuned Activities

The chemical synthesis of cardiac glycosides and their analogues is a formidable challenge, but one that holds immense promise for drug discovery. hilarispublisher.com Advancements in synthetic organic chemistry are critical for generating novel analogues of this compound with fine-tuned activities, improved selectivity, and reduced toxicity. nih.govucla.edu

Historically, creating new cardiac glycoside analogues involved modifying the steroid core or replacing the natural sugar chains. acs.org More recent strategies have focused on developing highly selective reactions that can be performed on the complex natural product scaffold. For example, catalyst-controlled, regioselective glycosylation has been used to selectively add new sugar moieties to digitoxin, providing access to novel analogues that would be difficult to obtain otherwise. acs.orgnih.gov This approach, using catalysts like borinic acid, allows for precise control over which hydroxyl group on the sugar chain is glycosylated. nih.govresearchgate.net

For this compound, synthetic efforts could focus on several key areas:

Varying the C16-Ester Group: A study on gitoxigenin (B107731) derivatives showed that a 16-beta-formate group increased Na+,K+-ATPase inhibitory activity by about 30-fold, while a 16-beta-acetate group (as in this compound) increased it by 9-12 times. nih.gov Synthesizing a library of analogues with different ester groups at the C16 position could further optimize this activity.

Modifying the Sugar Moiety: Since the sugar chain is crucial for isoform selectivity, synthesizing analogues with different or modified sugars (glycorandomization) could yield compounds with a desired selectivity profile. nih.govhilarispublisher.com

Altering the Steroid Core: While more challenging, modifications to the steroid backbone could lead to compounds with entirely new pharmacological profiles, potentially separating the desired therapeutic effects from cardiotoxicity. ucla.edu

The table below outlines synthetic strategies that can be applied to generate novel analogues of this compound.

These advanced synthetic approaches will be essential for exploring the structure-activity relationships of this compound and for the rational design of new, safer, and more effective cardiac glycoside-based therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Gitoxin 16-beta-acetate, and how can reproducibility be ensured?

  • Methodological Guidance : Follow standardized synthesis protocols with detailed documentation of reaction conditions (e.g., temperature, solvent systems, stoichiometry). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For reproducibility, explicitly report deviations from published methods and provide raw spectral data in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what validation parameters are critical?

  • Methodological Guidance : Use LC-MS/MS for high sensitivity and specificity in complex matrices. Validate methods by assessing linearity (R² ≥ 0.99), precision (CV < 15%), accuracy (80–120% recovery), and limit of detection (LOD)/quantification (LOQ). Include matrix effect studies (e.g., ion suppression/enhancement) to ensure robustness .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Guidance : Conduct a meta-analysis comparing experimental variables (e.g., cell lines, assay protocols, compound purity). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s mechanism of action across different cellular models?

  • Methodological Guidance : Employ systems biology approaches (e.g., transcriptomics, proteomics) to map signaling pathways. Use genetic knockout models or siRNA silencing to isolate target interactions. Compare dose-response curves across models to identify context-dependent effects .

Q. How can novel derivatization techniques optimize this compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Guidance : Design analogs using structure-activity relationship (SAR) studies. Prioritize modifications at the 16-beta-acetate group for metabolic stability. Assess solubility (logP), plasma protein binding, and in vitro metabolic clearance (e.g., hepatic microsomal assays) .

Q. What computational models are suitable for predicting this compound’s interaction with non-canonical targets?

  • Methodological Guidance : Use molecular docking (e.g., AutoDock Vina) to screen against structural databases (e.g., PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Apply machine learning models trained on kinase-inhibitor datasets to prioritize targets .

Q. How can researchers design studies to address gaps in the literature regarding this compound’s toxicity profile?

  • Methodological Guidance : Conduct repeated-dose toxicity studies in rodent models (28-day OECD 407 protocol). Include histopathology, hematology, and organ weight analysis. Compare results to structurally related compounds to infer class-specific toxicities. Use in silico tools (e.g., ProTox-II) for preliminary risk assessment .

Methodological Best Practices

  • Data Integrity : Ensure raw datasets (e.g., chromatograms, spectral peaks) are archived in accessible repositories (e.g., Zenodo) with metadata annotations .
  • Literature Review : Use systematic review frameworks (PRISMA) and citation chaining (forward/backward searches) to minimize bias. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Conflict Resolution : Establish cross-lab collaborations to replicate critical findings. Publish negative results in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.